4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol
Overview
Description
The compound “4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol” has a CAS Number of 164334-17-2 . It has a molecular weight of 418.5 and its IUPAC name is 4-[(2-trityl-2H-tetraazol-5-yl)methyl]phenol . The compound is an off-white solid .
Molecular Structure Analysis
The molecular formula of “4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol” is C27H22N4O . The structure exhibits intermolecular hydrogen bonds .Physical And Chemical Properties Analysis
The compound is an off-white solid . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Antibacterial Activity
This compound has been synthesized and screened for its antibacterial activities . The tetrazole moiety in the compound can interact with many enzymes and receptors in organisms, resulting in a wide range of biological properties, including antibacterial effects .
Anticancer Activity
The compound has also been studied for its anticancer activities . It has been tested against A549, a non-small cell lung cancer (NSCLC) cell line . Cancer is the second most common cause of death globally, and NSCLC accounts for more than 30% of cancer-related deaths .
Anti-Tuberculosis Activity
The compound has shown potential as an anti-tuberculosis (TB) agent . Tuberculosis, caused by the Mycobacterium tuberculosis bacterium, is one of the leading causes of sickness and death worldwide . The compound’s potential anti-TB activity could contribute to the development of new treatments for this disease .
Proteomics Research
“4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand disease mechanisms .
In Silico Molecular Docking Studies
In addition to its biological activities, the compound has been used in in silico molecular docking studies . These studies involve the computational simulation of the interaction between molecules, such as a drug and its target protein. This can provide valuable insights into the compound’s mechanism of action .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl}(2-R-2-oxoethyl)amino]benzoic acid derivatives . These derivatives have been studied for their antibacterial, anticancer, and anti-TB activities .
properties
IUPAC Name |
4-[(2-trityltetrazol-5-yl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O/c32-25-18-16-21(17-19-25)20-26-28-30-31(29-26)27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,32H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAHJUJMHJCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693925 | |
Record name | 4-{[2-(Triphenylmethyl)-2H-tetrazol-5-yl]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol | |
CAS RN |
164334-17-2 | |
Record name | 4-{[2-(Triphenylmethyl)-2H-tetrazol-5-yl]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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